(Z)-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O3/c1-24-7-9-25(10-8-24)12-15-18(26)6-5-13-20(27)19(28-21(13)15)11-14-16(22)3-2-4-17(14)23/h2-6,11,26H,7-10,12H2,1H3/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNMBITUTABAHU-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=C(C=CC=C4Cl)F)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=C(C=CC=C4Cl)F)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention due to its potential biological activities. Benzofuran derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article synthesizes current research findings on the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The structure of the compound features a benzofuran core, which is often associated with significant biological activity due to its ability to interact with various biological targets. The presence of the 4-methylpiperazine moiety may enhance its solubility and bioavailability, potentially increasing its therapeutic efficacy.
Key Structural Features:
- Benzofuran Core : Known for cytotoxic and anti-inflammatory properties.
- Chloro and Fluoro Substituents : These halogen groups can influence the lipophilicity and reactivity of the compound.
- Piperazine Ring : Often involved in enhancing interaction with neurotransmitter receptors.
Biological Activities
Research has shown that benzofuran derivatives exhibit a range of biological activities. Here we summarize the key findings related to the compound .
Anticancer Activity
Studies have indicated that benzofuran derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been reported to:
- Induce ROS Generation : Increased reactive oxygen species (ROS) levels lead to oxidative stress, triggering apoptosis pathways in cancer cells .
- Inhibit Cell Proliferation : Compounds have shown significant antiproliferative effects against various cancer cell lines, including K562 leukemia cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 10 | K562 |
| Compound B | 15 | HeLa |
| (Z)-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy... | TBD | TBD |
Anti-inflammatory Effects
The anti-inflammatory potential of benzofuran derivatives is notable. For example:
- Cytokine Inhibition : Compounds have been shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-1 .
Antimicrobial Activity
Benzofuran derivatives are also being explored for their antimicrobial properties:
- Broad Spectrum Activity : Research indicates effectiveness against various bacterial strains, suggesting potential use as antibiotics .
Case Studies
Several case studies provide insights into the efficacy and safety profiles of benzofuran derivatives:
- Case Study on Anticancer Efficacy :
- Anti-inflammatory Properties :
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Derivatives
Pharmacological Implications
- Benzylidene Halogenation: The target compound’s dual 2-chloro-6-fluoro substitution likely enhances electron-withdrawing effects, improving binding affinity to hydrophobic pockets in target proteins compared to single-halogen derivatives (e.g., ) or non-halogenated analogs () .
- Piperazine derivatives also facilitate interactions with ionizable biological targets .
- Hydroxy Group: The conserved 6-hydroxy moiety across derivatives suggests a role as a hydrogen bond donor, critical for target engagement .
Physicochemical Properties
- Lipophilicity: The target compound’s logP is likely higher than methoxy-substituted derivatives () but lower than bis-methoxyethylamino analogs () due to the polar piperazine group.
- Solubility: The 4-methylpiperazine moiety enhances aqueous solubility compared to dimethylamino () but may be less effective than hydroxyethyl-piperazine () .
Q & A
Basic: What are the key synthetic strategies for preparing (Z)-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Benzofuran Core Formation : Start with a substituted benzofuran-3(2H)-one scaffold. For example, condensation of 6-hydroxybenzofuran-3(2H)-one with aldehydes (e.g., 2-chloro-6-fluorobenzaldehyde) under acidic conditions forms the benzylidene moiety .
Piperazine Functionalization : Introduce the 4-methylpiperazine group via nucleophilic substitution or reductive amination. For instance, bromination at the 7-position followed by substitution with 4-methylpiperazine (CAS 215309-01-6) yields the desired side chain .
Stereochemical Control : Ensure (Z)-configuration by optimizing reaction conditions (e.g., solvent polarity, temperature) and verifying via NOESY NMR or X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
